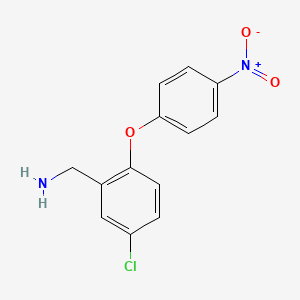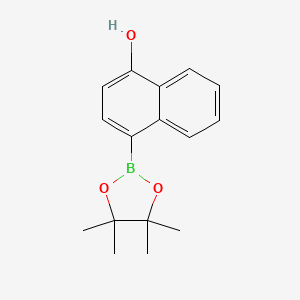
2-Amino-5-bromobenzoyl chloride
Vue d'ensemble
Description
2-Amino-5-bromobenzoyl chloride is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, the bromine atom at the fifth carbon, and the benzoyl chloride group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromobenzoyl chloride typically involves the bromination of 2-Aminobenzoic acid followed by the conversion of the resulting 2-Amino-5-bromobenzoic acid to its corresponding acid chloride. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The conversion to the acid chloride is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: The bromine atom can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
N-Bromosuccinimide (NBS): Used for selective bromination of aromatic compounds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Formation of biaryl compounds or other complex structures through coupling reactions.
Hydrolysis Product: 2-Amino-5-bromobenzoic acid.
Applications De Recherche Scientifique
2-Amino-5-bromobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes. It can be used to introduce specific functional groups into peptides and proteins.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromobenzoyl chloride depends on its specific application. In general, the compound can act as an electrophile due to the presence of the benzoyl chloride group, which can react with nucleophiles. The bromine atom can participate in halogen bonding or be involved in oxidative addition reactions in the presence of transition metal catalysts. The amino group can form hydrogen bonds or participate in nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-Amino-4-bromobenzoyl chloride: Bromine atom positioned at the fourth carbon instead of the fifth.
2-Amino-3-bromobenzoyl chloride: Bromine atom positioned at the third carbon.
Uniqueness
2-Amino-5-bromobenzoyl chloride is unique due to the specific positioning of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of both an amino group and a benzoyl chloride group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-amino-5-bromobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLPCEASODOAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)





![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)

